molecular formula C14H32Br2N2O2 B14101124 Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide CAS No. 64039-08-3

Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide

Cat. No.: B14101124
CAS No.: 64039-08-3
M. Wt: 420.22 g/mol
InChI Key: DFPHFJOBKOEGQC-UHFFFAOYSA-L
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Description

Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide is a quaternary ammonium compound with the molecular formula C14H32N2O2Br2 and a molecular weight of 420.228 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with ethyl groups and connected through ethoxy linkages to an ethyldimethylammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide typically involves the quaternization of tertiary amines. The process begins with the reaction of 4-ethylmorpholine with ethylene oxide to form the intermediate 2-(2-(4-ethylmorpholino)ethoxy)ethanol. This intermediate is then reacted with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid to yield the final dibromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide, chloride, and acetate ions. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation/Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives.

Scientific Research Applications

Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium Chloride: Widely used in disinfectants and antiseptics.

    Cetyltrimethylammonium Bromide: Commonly used in biochemical research and as a surfactant.

Uniqueness

Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of the morpholine ring and ethoxy linkages enhances its solubility and effectiveness as a phase-transfer catalyst compared to other quaternary ammonium compounds .

Properties

CAS No.

64039-08-3

Molecular Formula

C14H32Br2N2O2

Molecular Weight

420.22 g/mol

IUPAC Name

ethyl-[2-[2-(4-ethylmorpholin-4-ium-4-yl)ethoxy]ethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C14H32N2O2.2BrH/c1-5-15(3,4)7-11-17-12-8-16(6-2)9-13-18-14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

DFPHFJOBKOEGQC-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1(CCOCC1)CCOCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

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